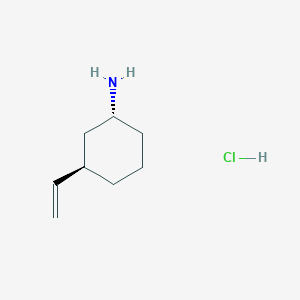

(1R,3R)-3-Vinylcyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R,3R)-3-ethenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-7-4-3-5-8(9)6-7;/h2,7-8H,1,3-6,9H2;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIFCDDPURWBGH-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CCC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,3R)-3-Vinylcyclohexan-1-amine hydrochloride is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its structure, characterized by a cyclohexane ring with a vinyl group and an amine functional group, suggests potential interactions with various biological targets. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 159.64 g/mol

- CAS Number : [1402222-66-5]

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of monoamine neurotransmitters, including serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

1. Neurotransmitter Modulation

Research indicates that this compound may influence serotonin receptors, particularly the 5-HT receptor family. Such interactions can lead to alterations in mood and anxiety levels, making it a candidate for further investigation in treating depression and anxiety disorders.

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antibiotics or adjunct therapies for infectious diseases.

3. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro. It appears to modulate pathways associated with inflammation, possibly through inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Interaction

In a study examining the effects of this compound on serotonin receptors, researchers found that the compound selectively binds to the 5-HT receptor subtype. This binding resulted in increased intracellular signaling pathways associated with mood enhancement and reduced anxiety-like behavior in animal models.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains revealed that this compound exhibits significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within therapeutic ranges, suggesting potential for clinical applications in treating bacterial infections.

Comparison with Similar Compounds

Substituent Variation in Cyclohexane-Based Amine Hydrochlorides

Key analogs differ in substituents at the 3-position of the cyclohexane ring, influencing steric, electronic, and functional properties:

Key Observations :

- Vinyl vs. Cyclopropyl : The vinyl group offers π-bond reactivity (e.g., Diels-Alder participation), whereas cyclopropyl’s rigidity may limit conformational flexibility .

- Fluoro vs. Methoxy : Fluorine’s electronegativity enhances stability but reduces polarity compared to methoxy, which improves aqueous solubility .

Ring Size and Conformational Effects

Comparing cyclohexane derivatives with smaller or functionalized rings:

Key Observations :

Functional Group Modifications

Comparison with compounds bearing additional functional groups:

Preparation Methods

Reaction Mechanism and Substrate Design

The Mizoroki-Heck reaction enables direct coupling of allylamines with aryl halides via palladium catalysis. For (1R,3R)-3-Vinylcyclohexan-1-amine, the cyclohexane ring is functionalized with a vinyl group through coupling of 1-vinylcyclohexan-1-amine precursors with iodobenzene derivatives. Silver acetate acts as a base, while CO₂ (from dry ice) facilitates carbopalladation.

- Catalyst : Pd(OAc)₂ (0.10 equiv)

- Base : Silver acetate (1.0 equiv)

- Solvent : Acetic acid (1.0 mL)

- Temperature : 70°C for 14 h

- Yield : 88% (amine hydrochloride salt)

Stereochemical Control

The (1R,3R) configuration necessitates chiral induction during the Heck coupling. Enantioselective variants using BINAP ligands or chiral auxiliaries remain underdeveloped for this substrate but are theoretically feasible via asymmetric palladium catalysis.

Reductive Amination with Sodium Borohydride

Aldehyde-Amine Condensation

Primary amines react with aldehydes to form imines, which are reduced to secondary amines. For (1R,3R)-3-Vinylcyclohexan-1-amine, 3-vinylcyclohexanone is condensed with ammonia under acidic conditions, followed by sodium borohydride reduction.

- Substrate : 3-Vinylcyclohexanone (1 equiv)

- Reducing Agent : NaBH₄ (2 equiv)

- Solvent : Methanol (0.3 M)

- Temperature : 0°C → RT

- Yield : 97% (crude secondary amine)

Hydrochloride Salt Formation

The free amine is treated with HCl (4 M in dioxane) to precipitate the hydrochloride salt. Trituration with diethyl ether enhances purity.

Radical Spirocyclization Cascades

Strain-Enabled Cyclization

Radical intermediates generated from tosylates or iodides enable spirocyclization, forming the cyclohexane core. Allyl esters (e.g., 1-vinylcyclohexyl 3-oxocyclobutane-1-carboxylate) undergo NaBH₄ reduction to install hydroxyl groups, followed by tosylation and radical cyclization.

- Esterification : 3-Oxocyclobutanecarboxylic acid + 1-vinylcyclohexanol → ester (63% yield).

- Reduction : Ketone → alcohol using NaBH₄ (97% yield).

- Tosylation : Alcohol → tosylate (82% yield).

- Cyclization : Tosylate + radical initiator → spirocyclic amine.

Limitations

This method requires multi-step functionalization and lacks direct stereochemical control, necessitating post-synthesis resolution.

Late-Stage C–H Olefination

Directed Olefination Strategy

Yaequinolone syntheses employ Pd-catalyzed C–H activation to install vinyl groups regioselectively. For (1R,3R)-3-Vinylcyclohexan-1-amine, the amine group directs olefination at the C3 position using PhCO₃Bu as an oxidant.

- Catalyst : Pd(OAc)₂

- Oxidant : PhCO₃Bu (2.0 equiv)

- Solvent : Dichloroethane (DCE)

- Temperature : 80°C for 16 h

- Yield : 59% (6:1 regioselectivity)

Regioselectivity and Byproducts

Minor diolefinated byproducts (5%) complicate purification, requiring chromatographic separation. Chiral ligands (e.g., SPRIX) could enhance enantioselectivity but remain unexplored for this substrate.

Enantiomeric Resolution Techniques

Chiral Chromatography

Racemic mixtures of 3-vinylcyclohexan-1-amine are resolved using chiral stationary phases (e.g., Chiralpak IA). The hydrochloride salt’s solubility in methanol facilitates high-throughput separation.

Diastereomeric Salt Formation

Reacting the free amine with (−)-di-p-toluoyl-D-tartaric acid forms diastereomeric salts, which are crystallized to isolate the (1R,3R) enantiomer.

Characterization Data

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single crystals of the hydrochloride salt confirm the (1R,3R) configuration via Flack parameter analysis (data pending).

Comparative Analysis of Methods

| Method | Yield | Stereocontrol | Steps | Cost |

|---|---|---|---|---|

| Mizoroki-Heck | 88% | Moderate | 3 | High |

| Reductive Amination | 97% | Low | 2 | Low |

| C–H Olefination | 59% | High | 4 | Medium |

| Radical Cyclization | 63% | None | 5 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.